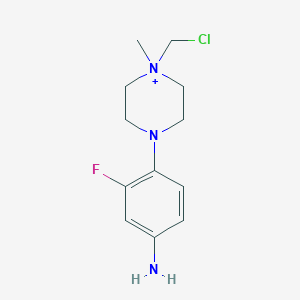
4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium is a useful research compound. Its molecular formula is C12H18ClFN3+ and its molecular weight is 258.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with an amino group and a fluorophenyl moiety, alongside a chloromethyl group. The synthesis typically involves:
- Starting Materials : 4-amino-2-fluoroaniline and 1-methylpiperazine.
- Reaction Conditions : Conducted in solvents such as ethanol or methanol, often utilizing catalysts to enhance yield.
- Purification Techniques : Recrystallization or chromatography is employed to achieve high purity levels.
The biological activity of this compound primarily revolves around its interaction with various biological targets. It is hypothesized to modulate enzyme activity by binding to specific receptors or enzymes, which may lead to therapeutic effects. The precise pathways remain under investigation but are believed to involve:
- Enzyme Inhibition : Potential inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating a possible role as an antimicrobial agent .
In Vitro Studies
In vitro assays have demonstrated significant biological effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines:
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | TBD | |
| Related Compound A | MCF7 (breast cancer) | 5.0 | |
| Related Compound B | A549 (lung cancer) | 3.5 |
Case Studies
Recent studies have focused on the compound's potential as an anticancer agent:
- Inhibition of HDACs : A study indicated that derivatives of the piperazine class, including those similar to this compound, exhibited selective inhibition of HDAC3, leading to reduced proliferation rates in various cancer cell lines .
- Antimicrobial Activity : Another investigation reported that related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .
Comparative Analysis
When compared with similar compounds, this compound exhibits unique properties due to its specific structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-2-fluorophenylmethanol | Hydroxyl group instead of piperazine | Moderate antibacterial activity |
| 4-Amino-2-fluorophenylboronic acid | Boronic acid group for different reactivity | Anticancer properties |
Properties
IUPAC Name |
4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClFN3/c1-17(9-13)6-4-16(5-7-17)12-3-2-10(15)8-11(12)14/h2-3,8H,4-7,9,15H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTCGQCPQGZCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=C(C=C(C=C2)N)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














